molecular formula C18H20ClNO3S B571093 [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester CAS No. 220365-46-8

[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester

Cat. No. B571093
CAS RN: 220365-46-8
M. Wt: 365.872
InChI Key: YMCLVAZUQJPLTE-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, also known as [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.872. The purity is usually 95%.
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Scientific Research Applications

Synthesis of β-Lactam Antibiotics

Benzyl N-vinyl carbamate: is a valuable synthetic intermediate that undergoes alkylation readily on the carbon adjacent to the nitrogen. This property is utilized in the synthesis of β-lactam antibiotics, which are critical for treating bacterial infections. The compound’s ability to participate in the formation of β-lactam rings through various synthetic routes makes it a significant molecule in pharmaceutical research and development .

Polymerization to Polyvinylamine Derivatives

The compound can be readily polymerized to form polyvinylamine derivatives. These polymers have a range of applications, including water treatment, paper production, and as flocculants in various industrial processes. The polymerization process typically involves the use of a catalyst and can lead to materials with unique properties suitable for specialized applications .

Intermediate for Drug Candidates

A major pharmaceutical company has expressed interest in using Benzyl N-vinyl carbamate as an intermediate for a new drug candidate. The compound’s structure allows for modifications that can lead to the development of novel therapeutic agents with potential applications in treating various diseases .

Peptide Mimetics and Conjugates

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents used frequently for preparing peptides and their mimetics and conjugates. The compound can be used to synthesize these benzotriazoles, which are essential in peptide research, particularly in the development of peptide-based drugs .

Chemical Studies and Investigations

The unique structure of the compound, combining phenylthiomethyl, hydroxy, and chloropropyl groups, offers a wide range of possibilities for chemical studies and investigations. Researchers can explore the reactivity and interaction of these functional groups with various substrates, leading to a deeper understanding of chemical processes.

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined, which aids in understanding the three-dimensional arrangement of atoms and the stereochemistry of the molecule. This information is crucial for designing molecules with specific properties and functions, and it can be applied in fields such as material science and molecular engineering .

properties

IUPAC Name

benzyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCLVAZUQJPLTE-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane

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